molecular formula C19H20N6O3 B2457128 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide CAS No. 1396848-58-0

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2457128
CAS No.: 1396848-58-0
M. Wt: 380.408
InChI Key: JBKVHNRRBYPHGR-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, biological mechanisms, and research findings related to its activity.

Structural Characteristics

The molecular formula of this compound is C18H18N6O5C_{18}H_{18}N_{6}O_{5} with a molecular weight of 398.4 g/mol. The compound features a tetrazole ring, which is known for its role in various enzyme inhibitors, and an amide functional group that may enhance its biological activity through hydrogen bonding interactions with target proteins.

Anticancer Properties

Research indicates that compounds containing the tetrazole moiety often exhibit significant anticancer properties. For instance, similar derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and tetrazole components can enhance cytotoxic effects against specific cancer types.

Compound Cell Line IC50 (µM) Activity
This compoundMDA-MB-231 (breast cancer)<10Moderate inhibition
Related Tetrazole DerivativeA549 (lung cancer)3.5Strong inhibition

Anticonvulsant Activity

In addition to anticancer properties, some studies have highlighted the anticonvulsant potential of tetrazole-containing compounds. For example, derivatives with similar structural features demonstrated effective anticonvulsant action in animal models with median effective doses significantly lower than standard treatments like ethosuximide .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole ring may inhibit specific enzymes involved in tumor growth and progression.
  • Cell Cycle Arrest : Compounds in this category have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress Modulation : Some derivatives activate cellular pathways that enhance antioxidant defenses, contributing to their protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds similar to this compound:

  • Study on Anticancer Activity : A study evaluated various derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that modifications at the phenyl position significantly impacted the efficacy against breast and lung cancer cells .
  • Anticonvulsant Efficacy : Another research highlighted the anticonvulsant properties of related compounds in MES and scPTZ models, demonstrating significant activity at lower doses compared to conventional medications .
  • Oxidative Stress Protection : Research on similar cinnamamide derivatives revealed their ability to activate the Nrf2 pathway, enhancing cellular antioxidant responses and providing protective effects against oxidative damage.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-2-16(13-6-4-3-5-7-13)18(27)21-14-8-10-15(11-9-14)25-19(28)24(22-23-25)12-17(20)26/h3-11,16H,2,12H2,1H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKVHNRRBYPHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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